molecular formula C27H34BrN2P B12763942 1,3-Dibenzyl-5-phenyl-5-n-butyl-1,3,5-diazaphosphorinanium bromide CAS No. 85684-46-4

1,3-Dibenzyl-5-phenyl-5-n-butyl-1,3,5-diazaphosphorinanium bromide

Cat. No.: B12763942
CAS No.: 85684-46-4
M. Wt: 497.4 g/mol
InChI Key: HCXBKULFHDJBEV-UHFFFAOYSA-M
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Description

1,3-Dibenzyl-5-phenyl-5-n-butyl-1,3,5-diazaphosphorinanium bromide: is a complex organic compound that belongs to the class of diazaphosphorinanium salts This compound is characterized by its unique structure, which includes benzyl, phenyl, and butyl groups attached to a diazaphosphorinanium core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dibenzyl-5-phenyl-5-n-butyl-1,3,5-diazaphosphorinanium bromide typically involves the reaction of appropriate benzyl, phenyl, and butyl precursors with a diazaphosphorinanium core under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at temperatures ranging from room temperature to reflux conditions. The reaction may also require the use of catalysts or reagents such as triethylamine or sodium hydride to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure the efficient and consistent production of the compound. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent addition are crucial for optimizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,3-Dibenzyl-5-phenyl-5-n-butyl-1,3,5-diazaphosphorinanium bromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted products, depending on the nature of the substituents introduced.

Scientific Research Applications

1,3-Dibenzyl-5-phenyl-5-n-butyl-1,3,5-diazaphosphorinanium bromide has several scientific research applications, including:

    Chemistry: Used as a reagent or catalyst in organic synthesis, particularly in the formation of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of 1,3-Dibenzyl-5-phenyl-5-n-butyl-1,3,5-diazaphosphorinanium bromide involves its interaction with molecular targets and pathways. The compound may act as a catalyst or reagent, facilitating specific chemical transformations. Its molecular structure allows it to interact with various substrates, promoting reactions through mechanisms such as nucleophilic or electrophilic catalysis. The specific pathways involved depend on the nature of the reaction and the substrates used.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dibenzyl-5-phenyl-1,3,5-diazaphosphorinanium chloride
  • 1,3-Dibenzyl-5-phenyl-1,3,5-diazaphosphorinanium iodide
  • 1,3-Dibenzyl-5-phenyl-1,3,5-diazaphosphorinanium fluoride

Uniqueness

1,3-Dibenzyl-5-phenyl-5-n-butyl-1,3,5-diazaphosphorinanium bromide is unique due to its specific combination of benzyl, phenyl, and butyl groups attached to the diazaphosphorinanium core. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and catalysis. The presence of the bromide ion also influences its reactivity and interactions with other molecules, distinguishing it from similar compounds with different halide ions.

Properties

CAS No.

85684-46-4

Molecular Formula

C27H34BrN2P

Molecular Weight

497.4 g/mol

IUPAC Name

1,3-dibenzyl-5-butyl-5-phenyl-1,3,5-diazaphosphinan-5-ium;bromide

InChI

InChI=1S/C27H34N2P.BrH/c1-2-3-19-30(27-17-11-6-12-18-27)23-28(20-25-13-7-4-8-14-25)22-29(24-30)21-26-15-9-5-10-16-26;/h4-18H,2-3,19-24H2,1H3;1H/q+1;/p-1

InChI Key

HCXBKULFHDJBEV-UHFFFAOYSA-M

Canonical SMILES

CCCC[P+]1(CN(CN(C1)CC2=CC=CC=C2)CC3=CC=CC=C3)C4=CC=CC=C4.[Br-]

Origin of Product

United States

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